molecular formula C₁₅H₇D₆ClFNO₂ B1146196 Lumiracoxib-d6 CAS No. 1225453-72-4

Lumiracoxib-d6

Número de catálogo: B1146196
Número CAS: 1225453-72-4
Peso molecular: 299.76
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lumiracoxib-d6 is a deuterated form of lumiracoxib, a selective cyclo-oxygenase-2 (COX-2) inhibitor. Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) developed for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of lumiracoxib, as the presence of deuterium can influence the metabolic stability and absorption of the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lumiracoxib-d6 involves the incorporation of deuterium atoms into the lumiracoxib molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

Lumiracoxib-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Pain Management in Osteoarthritis

Lumiracoxib has been extensively studied for its effectiveness in treating osteoarthritis. The Therapeutic Arthritis Research and Gastrointestinal Event Trial (TARGET) demonstrated that lumiracoxib significantly reduced ulcer complications compared to naproxen and ibuprofen, making it a preferable choice for patients with osteoarthritis who are at risk for gastrointestinal issues .

  • Efficacy : In clinical trials, lumiracoxib showed comparable analgesic effects to other NSAIDs while causing fewer gastrointestinal complications. For instance, the incidence of upper gastrointestinal ulcer complications was markedly lower in patients treated with lumiracoxib (0.25%) compared to those on NSAIDs (1.09%) over one year .

Acute Pain Management

Lumiracoxib has also been indicated for short-term management of acute pain, such as postoperative pain following orthopedic surgery or dental procedures. Studies have shown that it provides effective pain relief comparable to other standard analgesics without significant gastrointestinal risks .

Gastrointestinal Safety

The gastrointestinal safety of lumiracoxib has been a focal point in research. The TARGET study highlighted that lumiracoxib resulted in a three to four-fold reduction in serious ulcer complications compared to traditional NSAIDs . This safety profile is crucial for patients requiring long-term anti-inflammatory treatment.

Cardiovascular Safety

Concerns regarding cardiovascular events associated with COX-2 inhibitors have been addressed in various studies. The TARGET trial indicated that there was no significant increase in cardiovascular events among patients taking lumiracoxib compared to those on traditional NSAIDs . This finding supports its use in a broader patient population without heightened cardiovascular risk.

Comparative Efficacy and Safety Data

Study Drug Comparison Ulcer Complications (%) Cardiovascular Events (%)
TARGETLumiracoxib vs Naproxen0.25 vs 1.090.65 vs 0.55
TARGETLumiracoxib vs Ibuprofen0.25 vs 1.090.65 vs 0.55

Mecanismo De Acción

Lumiracoxib-d6 exerts its effects by selectively inhibiting the cyclo-oxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Unlike non-selective NSAIDs, lumiracoxib does not inhibit cyclo-oxygenase-1 (COX-1) at therapeutic concentrations, thereby reducing the risk of gastrointestinal side effects .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness of Lumiracoxib-d6

This compound is unique due to its deuterated nature, which provides enhanced metabolic stability and allows for detailed pharmacokinetic and metabolic studies. Its high selectivity for COX-2 and reduced gastrointestinal side effects make it a valuable compound for research and potential therapeutic applications .

Propiedades

Número CAS

1225453-72-4

Fórmula molecular

C₁₅H₇D₆ClFNO₂

Peso molecular

299.76

Sinónimos

2-[(2-Chloro-6-fluorophenyl)amino]-5-methylbenzeneacetic Acid-d6;  _x000B_2-[2-(2-Chloro-6-fluorophenylamino)-5-methylphenyl]acetic Acid-d6;  CGS 35189-d6;  COX 189-d6;  Prexige-d6; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.